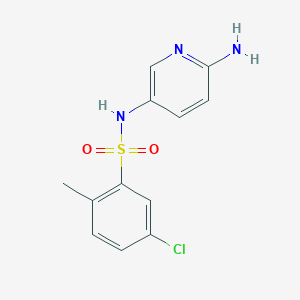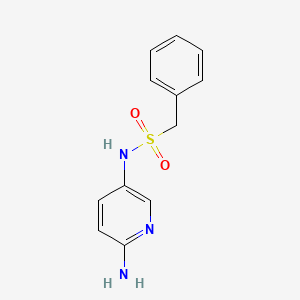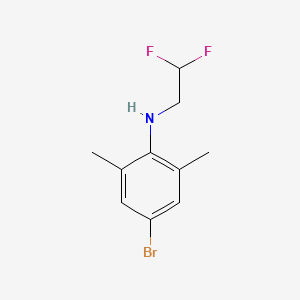
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
描述
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: is a chemical compound characterized by its bromine and fluorine atoms, as well as its aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline typically involves the following steps:
Bromination: : The starting material, 2,6-dimethylaniline, undergoes bromination to introduce the bromine atom at the 4-position.
Amination: : The final step involves the amination reaction to attach the aniline group to the difluoroethyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques would be employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce the bromine atom or other functional groups present in the compound.
Substitution: : Substitution reactions can replace the bromine atom with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: : Nitro derivatives, quinones, and other oxidized forms.
Reduction: : Amine derivatives, bromoalkanes, and other reduced forms.
Substitution: : Alkylated or arylated derivatives.
科学研究应用
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline: can be compared to other similar compounds, such as:
4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
4-bromo-1-(difluoromethyl)-2-fluorobenzene
(1-bromo-2,2,2-trifluoroethyl)benzene
This compound is unique due to its specific combination of bromine, fluorine, and aniline groups, which contribute to its distinct properties and uses.
属性
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGARNFPUPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC(F)F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)

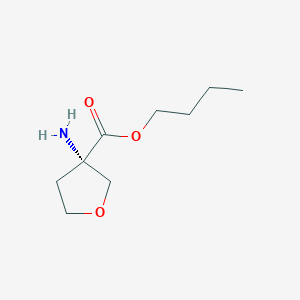
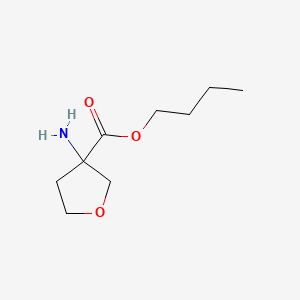
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
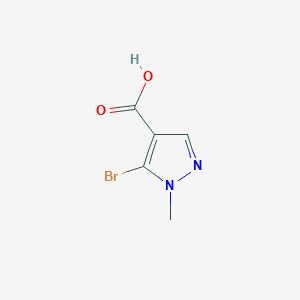
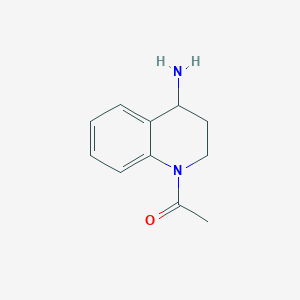
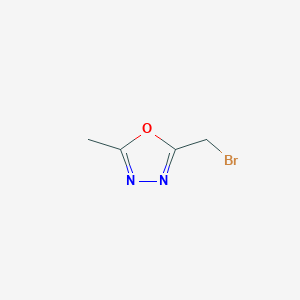
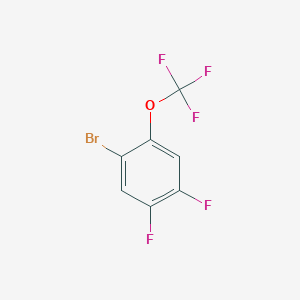
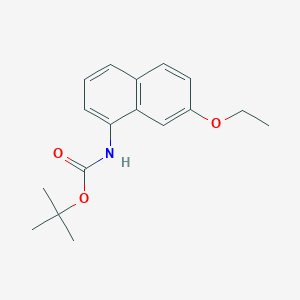
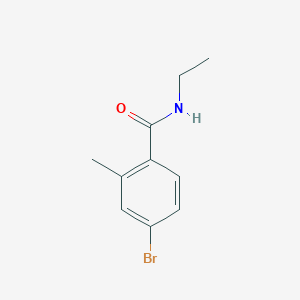
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
